4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-(3-(dimethylamino)benzoyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMXAA or ASA404 and has been studied extensively for its anti-cancer properties.
Scientific Research Applications
Synthesis and Biological Activity
- Studies have explored the synthesis of various heterocyclic compounds, including azetidin-2-ones, for potential biological activities. For instance, compounds with pyrimidine and pyrazole moieties have been evaluated for their insecticidal and antibacterial potential, showing that structure plays a crucial role in biological activity (Deohate & Palaspagar, 2020).
- Another study synthesized pyrimidine-azetidinone analogues and evaluated them for antioxidant, antimicrobial, and antitubercular activities. The research demonstrates the diverse potential uses of these compounds in treating infections and diseases (Chandrashekaraiah et al., 2014).
Catalytic and Chemical Transformations
- Research on the catalytic and chemical transformations of compounds with dimethylaminopyridine moieties has provided insights into their utility in synthetic chemistry. For example, dimethylamino)pyridines have been revisited for their nucleophilic catalysis potential, highlighting their efficiency in various synthetically useful transformations (Spivey & Arseniyadis, 2004).
Antioxidant and Antimicrobial Activities
- Compounds featuring azetidin-2-one and dimethylaminopyridine structures have been synthesized and evaluated for their antioxidant and antimicrobial properties. For instance, a study on quinazolin derivatives showed significant antioxidant activity, suggesting potential therapeutic applications (Al-azawi, 2016).
properties
IUPAC Name |
4-[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-8-16(10-18(23)21(13)4)25-17-11-22(12-17)19(24)14-6-5-7-15(9-14)20(2)3/h5-10,17H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBZNHDAORVMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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